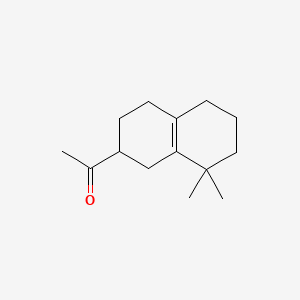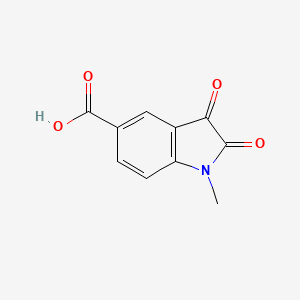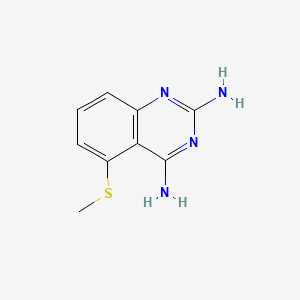
3-(Hex-1-YN-1-YL)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hex-1-YN-1-YL)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives has been extensively studied. One common method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which upon oxidation with palladium or selenium, produces isoquinoline .
Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as starting materials. Cyclization under acidic conditions leads to the formation of isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline often involves the extraction from coal tar, where it is found in small quantities. The extracted isoquinoline can then be purified and used as a precursor for various chemical syntheses .
化学反应分析
Types of Reactions
3-(Hex-1-YN-1-YL)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8 positions.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, tin and hydrochloric acid for mild reduction, and hydrogen with a platinum catalyst for catalytic reduction .
Major Products
The major products formed from these reactions include N-oxide, pyridine-3,4-dicarboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and decahydroisoquinoline .
科学研究应用
3-(Hex-1-YN-1-YL)isoquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Hex-1-YN-1-YL)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act on the nervous system, exhibiting effects such as analgesia and sedation. They interact with neurotransmitter receptors and enzymes, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(Hex-1-YN-1-YL)isoquinoline include quinoline, pyridine, and other isoquinoline derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the isoquinoline core with a hex-1-yn-1-yl substituent. This structural modification can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
70437-13-7 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC 名称 |
3-hex-1-ynylisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-10-15-11-13-8-6-7-9-14(13)12-16-15/h6-9,11-12H,2-4H2,1H3 |
InChI 键 |
UAQFEFHDCUNIDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC1=CC2=CC=CC=C2C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)



![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)




